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Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157 Get Quote

An In-depth Technical Guide to (4-Bromopyridin-
3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity,

and synthetic utility of (4-Bromopyridin-3-yl)methanol (CAS No. 197007-87-7). This

bifunctional molecule serves as a valuable building block in medicinal chemistry and materials

science, offering two distinct reactive sites for molecular elaboration.

Core Chemical Properties
(4-Bromopyridin-3-yl)methanol is a substituted pyridine derivative. While specific

experimental data is limited in publicly accessible literature, its properties can be predicted

based on established chemical principles and data from isomeric compounds. The compound

is anticipated to be a low-melting solid or a high-boiling liquid at room temperature.

Table 1: Physicochemical Properties of (4-Bromopyridin-3-yl)methanol
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Property Value Source

CAS Number 197007-87-7 [1][2][3]

Molecular Formula C₆H₆BrNO [1]

Molar Mass 188.02 g/mol [1]

Boiling Point 302.8 ± 27.0 °C Predicted[1]

Density 1.668 g/cm³ Predicted[1]

pKa 12.96 ± 0.10 Predicted[1]

Table 2: Spectroscopic Data Interpretation

While experimental spectra for (4-Bromopyridin-3-yl)methanol are not readily available, the

expected spectroscopic signatures can be inferred.
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Technique Expected Observations

¹H NMR

Signals corresponding to the two aromatic

protons on the pyridine ring, a singlet for the

methylene protons (-CH₂OH), and a broad

singlet for the hydroxyl proton. The chemical

shifts will be influenced by the bromine and

hydroxymethyl substituents.

¹³C NMR

Six distinct signals for the six carbon atoms in

the molecule, with chemical shifts characteristic

of a brominated pyridine ring and a

hydroxymethyl group.

Mass Spec.

A characteristic pair of molecular ion peaks (M⁺

and M+2) of nearly equal intensity, due to the

natural isotopic abundance of bromine (⁷⁹Br and

⁸¹Br).[4]

IR Spec.

Absorption bands corresponding to O-H

stretching (broad), C-H stretching (aromatic and

aliphatic), C=N and C=C stretching of the

pyridine ring, and C-Br stretching.

Synthesis and Reactivity
The dual functionality of (4-Bromopyridin-3-yl)methanol—a reactive bromine-substituted

pyridine ring and a primary alcohol—makes it a versatile intermediate for the synthesis of

complex molecules.

Synthesis Workflow
A common and practical synthetic route to (4-Bromopyridin-3-yl)methanol is the reduction of

the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This precursor can be

synthesized from 4-methyl-3-nitropyridine.

4-Methyl-3-nitropyridine Hydrogenation
(e.g., Pd/C, H₂) 4-Methyl-3-aminopyridine Sandmeyer-type Reaction

(e.g., HBr, NaNO₂, Br₂) 3-Bromo-4-methylpyridine Oxidation
(e.g., KMnO₄ or SeO₂) 4-Bromo-3-pyridinecarboxaldehyde Reduction

(e.g., NaBH₄, MeOH) (4-Bromopyridin-3-yl)methanol
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Click to download full resolution via product page

Caption: Synthetic pathway to (4-Bromopyridin-3-yl)methanol.

Key Reactivity
The reactivity of (4-Bromopyridin-3-yl)methanol is centered around its two primary functional

groups:

The Bromine Atom: The C-Br bond on the electron-deficient pyridine ring is susceptible to

various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-

carbon and carbon-heteroatom bonds.

The Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding

aldehyde or carboxylic acid, or converted into other functional groups such as ethers, esters,

or amines.
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Caption: Key chemical transformations of (4-Bromopyridin-3-yl)methanol.
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Experimental Protocols
The following protocols are representative methods for the synthesis and key reactions of (4-
Bromopyridin-3-yl)methanol, based on general procedures for similar compounds.

Protocol 1: Synthesis of (4-Bromopyridin-3-yl)methanol
via Aldehyde Reduction
This protocol describes the reduction of 4-bromo-3-pyridinecarboxaldehyde using sodium

borohydride.[5][6][7]

Materials:

4-bromo-3-pyridinecarboxaldehyde

Methanol (anhydrous)

Sodium borohydride (NaBH₄)

Deionized water

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve 4-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol in a round-

bottom flask equipped with a magnetic stirrer.

Cool the solution to 0 °C using an ice bath.

Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining

the temperature at 0 °C.
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Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Once the starting material is consumed, carefully quench the reaction by the slow addition of

deionized water at 0 °C.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x volumes).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling

of (4-Bromopyridin-3-yl)methanol with an arylboronic acid.[8][9][10][11]

Materials:

(4-Bromopyridin-3-yl)methanol (1.0 eq)

Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Schlenk tube or similar reaction vessel

Inert gas (Argon or Nitrogen)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270469/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a Schlenk tube, add (4-Bromopyridin-3-yl)methanol, the arylboronic acid, the palladium

catalyst, and the base.

Evacuate and backfill the tube with an inert gas (repeat 3 times).

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g.,

ethyl acetate).

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the residue by flash column chromatography.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Oxidation to 4-Bromo-3-
pyridinecarboxaldehyde
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This protocol describes the oxidation of the primary alcohol to an aldehyde using activated

manganese dioxide.[12][13][14]

Materials:

(4-Bromopyridin-3-yl)methanol

Activated manganese dioxide (MnO₂, 5-10 eq by weight)

Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetone)

Round-bottom flask, magnetic stirrer, reflux condenser

Celite or filter paper

Procedure:

To a solution of (4-Bromopyridin-3-yl)methanol (1.0 eq) in a suitable anhydrous solvent

(e.g., DCM), add activated MnO₂ (5-10 eq by weight).

Stir the resulting suspension vigorously at room temperature or under reflux. The reaction is

typically heterogeneous.

Monitor the reaction progress by TLC. The reaction time can vary significantly depending on

the activity of the MnO₂ (from a few hours to days).

Upon completion, filter the reaction mixture through a pad of Celite to remove the

manganese salts.

Wash the filter cake thoroughly with the solvent used for the reaction.

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield

the aldehyde product.

Further purification can be achieved by recrystallization or column chromatography if

needed.

Safety Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/jo01340a520
https://pubs.acs.org/doi/10.1021/ar050113t
https://www.mdpi.com/2073-4344/5/3/1399
https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While a specific safety data sheet for (4-Bromopyridin-3-yl)methanol is not widely available,

data from related bromopyridine derivatives suggest that this compound should be handled

with care.[15]

Hazards: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation,

and may cause respiratory irritation.

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or

vapors and prevent contact with skin and eyes.

This guide is intended for use by qualified professionals. All procedures should be carried out

with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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